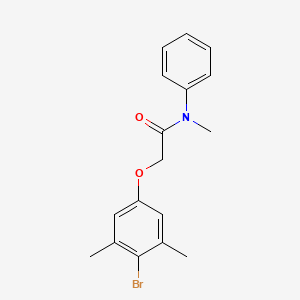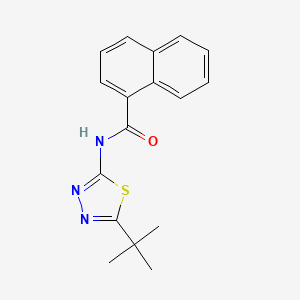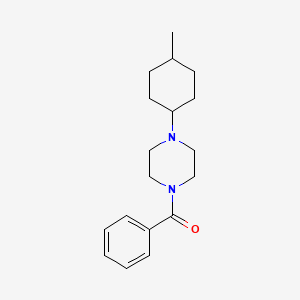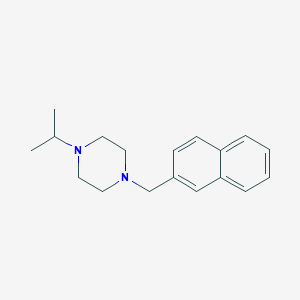
2-tert-butyl-N-1,3-thiazol-2-ylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-N-1,3-thiazol-2-ylisonicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a synthetic compound that has been developed for its ability to selectively target specific proteins and enzymes in biological systems.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-N-1,3-thiazol-2-ylisonicotinamide involves its ability to selectively target specific proteins and enzymes in biological systems. It has been shown to inhibit the activity of various enzymes, including protein kinases, phosphodiesterases, and proteases. This inhibition leads to a downstream effect on various cellular processes, such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-tert-butyl-N-1,3-thiazol-2-ylisonicotinamide are dependent on the specific protein or enzyme that it targets. Inhibition of protein kinases can lead to the suppression of cell proliferation and the induction of apoptosis. Inhibition of phosphodiesterases can lead to increased levels of intracellular cyclic nucleotides, which can affect various cellular processes. Inhibition of proteases can lead to the suppression of inflammation and the prevention of tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-tert-butyl-N-1,3-thiazol-2-ylisonicotinamide in lab experiments is its ability to selectively target specific proteins and enzymes. This allows for precise manipulation of cellular processes and the identification of new therapeutic targets. However, one limitation is that the compound may have off-target effects, leading to unintended consequences. Additionally, the compound may have limited solubility and stability, which can affect its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of 2-tert-butyl-N-1,3-thiazol-2-ylisonicotinamide in biomedical research. One direction is the development of new therapeutic agents based on the compound's ability to selectively target specific proteins and enzymes. Another direction is the use of the compound in the study of protein-protein interactions and enzyme kinetics. Additionally, the compound may have potential applications in the field of synthetic biology, where it can be used to design new biological systems with specific functions.
Métodos De Síntesis
The synthesis of 2-tert-butyl-N-1,3-thiazol-2-ylisonicotinamide involves the reaction of tert-butyl isocyanide with 2-bromoisonicotinic acid, followed by thioamide formation using Lawesson's reagent. The final product is obtained through a reaction with 2-bromoacetyl chloride. This method has been optimized to produce a high yield of pure product.
Aplicaciones Científicas De Investigación
2-tert-butyl-N-1,3-thiazol-2-ylisonicotinamide has been shown to have potential applications in various areas of biomedical research. It has been used as a tool to study protein-protein interactions, enzyme kinetics, and drug discovery. It has also been used in the development of new therapeutic agents for the treatment of cancer, infectious diseases, and neurological disorders.
Propiedades
IUPAC Name |
2-tert-butyl-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-13(2,3)10-8-9(4-5-14-10)11(17)16-12-15-6-7-18-12/h4-8H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLZVAVXBLWRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5845267.png)
![4-methyl-N-[1-(4-morpholinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5845275.png)
![7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5845284.png)



![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine 2-oxide](/img/structure/B5845307.png)
![2,2,2-trichloro-N-[(mesitylamino)carbonyl]acetamide](/img/structure/B5845313.png)
![4-fluoro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845323.png)

![2-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5845329.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5845333.png)
